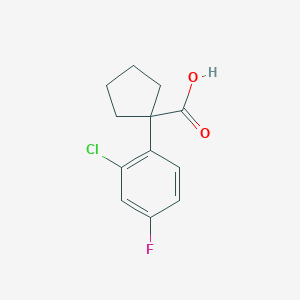

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid

Descripción

Molecular Architecture and IUPAC Nomenclature

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid is a halogenated bicyclic compound characterized by a cyclopentane core fused with a substituted aromatic ring. The IUPAC name, 1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid , systematically describes its structure: a cyclopentane ring bearing a carboxylic acid group (-COOH) and a 2-chloro-4-fluorophenyl substituent at the 1-position.

Key Structural Features:

- Cyclopentane backbone : A five-membered saturated carbon ring.

- Carboxylic acid moiety : Directly attached to the cyclopentane, contributing to polarity and hydrogen-bonding capability.

- Halogenated aryl group : A benzene ring substituted with chlorine at position 2 and fluorine at position 4, introducing electronic effects (e.g., electron withdrawal) that influence reactivity.

Table 1: Fundamental Molecular Properties

| Property | Value | Source References |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClFO₂ | |

| Molecular Weight (g/mol) | 242.67 | |

| SMILES | C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O | |

| InChI Key | RKEURCWSQHENQO-UHFFFAOYSA-N |

The spatial arrangement of substituents creates steric hindrance around the cyclopentane ring, potentially affecting its conformational flexibility and intermolecular interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments.

¹H NMR :

- Cyclopentane protons : Resonances between δ 1.5–2.5 ppm, corresponding to the methylene groups in the ring.

- Aromatic protons : Doublets and triplets in δ 6.8–7.4 ppm, reflecting the deshielding effects of chlorine and fluorine.

- Carboxylic acid proton : A broad singlet near δ 12 ppm, characteristic of -COOH groups.

¹³C NMR :

Table 2: Predicted NMR Chemical Shifts

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Cyclopentane CH₂ | 1.5–2.5 | 25–35 |

| Aromatic CH | 6.8–7.4 | 110–135 |

| COOH | ~12.0 | 170–175 |

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy confirms the presence of functional groups through characteristic absorption bands:

- O-H stretch : A broad band at 2500–3300 cm⁻¹, typical of carboxylic acids.

- C=O stretch : A strong peak near 1700 cm⁻¹, corresponding to the carbonyl group.

- C-F and C-Cl stretches : Vibrations at 1100–1250 cm⁻¹ (C-F) and 550–850 cm⁻¹ (C-Cl).

The absence of N-H or S-H bands further corroborates the absence of amine or thiol groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals the molecular ion peak at m/z 242.67 , consistent with the molecular weight. Key fragmentation pathways include:

- Loss of COOH : A prominent fragment at m/z 198.6 (C₁₁H₁₁ClF⁺).

- Cleavage of the cyclopentane ring : Peaks at m/z 154.5 (C₆H₅ClF⁺) and m/z 88.1 (C₅H₇O₂⁺).

Table 3: Major Mass Spectral Fragments

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 242.67 | [M]⁺ | Molecular ion |

| 198.6 | C₁₁H₁₁ClF⁺ | Loss of COOH |

| 154.5 | C₆H₅ClF⁺ | Aryl group cleavage |

X-ray Crystallographic Studies and Conformational Analysis

Although X-ray diffraction data for this specific compound is not publicly available, studies on analogous cyclopentane derivatives (e.g., 1-(4-chlorophenyl)cyclopentanecarboxylic acid) suggest:

- Cyclopentane puckering : The ring adopts a non-planar conformation (e.g., envelope or half-chair) to minimize steric strain.

- Dihedral angles : The carboxylic acid group and aryl substituent lie in approximately orthogonal planes, reducing electronic conjugation.

- Intermolecular hydrogen bonding : Carboxylic acid groups form dimers in the crystal lattice, stabilizing the solid-state structure.

Figure 1: Hypothetical Crystal Packing Diagram

(Note: Diagram would illustrate hydrogen-bonded dimers and halogen interactions.)

Propiedades

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEURCWSQHENQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352941 | |

| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214263-01-1 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of the Cyclopentanecarboxylic Acid Core

The cyclopentanecarboxylic acid moiety is typically synthesized via a malonate-based cyclization and hydrolysis process:

Step 1: Alkylation of Diethyl Malonate

- Diethyl malonate is reacted with sodium ethoxide in an alcoholic solvent (e.g., ethanol) under nitrogen atmosphere.

- 1,4-Dibromobutane is added dropwise at 10–20 °C, followed by heating to 50–55 °C to promote cyclization forming a cyclopentane ring intermediate.

- Additional sodium ethoxide is added to complete the reaction.

Step 2: Hydrolysis and Acidification

- The intermediate diethyl ester is hydrolyzed under basic conditions using aqueous sodium hydroxide at 60–80 °C.

- Acidification with concentrated hydrochloric acid (pH 1–2) converts the intermediate to cyclopentanecarboxylic acid.

- The product is extracted with ethyl acetate and purified by solvent addition and cooling to precipitate the acid.

Table 1: Key Reaction Conditions for Cyclopentanecarboxylic Acid Synthesis

| Parameter | Condition/Value |

|---|---|

| Solvent | Ethanol |

| Temperature (alkylation) | 10–20 °C (addition), 50–55 °C (reaction) |

| Base | Sodium ethoxide |

| Alkylating agent | 1,4-Dibromobutane |

| Hydrolysis temperature | 60–80 °C |

| Acidification agent | Concentrated HCl (pH 1–2) |

| Extraction solvent | Ethyl acetate |

Introduction of the 2-Chloro-4-Fluorophenyl Group

The aromatic substitution to introduce the 2-chloro-4-fluorophenyl moiety involves:

Synthesis of 2-Chloro-4-Fluorobenzoic Acid

- Starting from 2-chloro-4-fluoroaniline, a Meerwein arylation reaction with tert-butyl nitrite and 1,1-dichloroethylene catalyzed by anhydrous cupric chloride produces 2-chloro-4-fluorotrichlorotoluene.

- This intermediate is hydrolyzed under acidic conditions (concentrated sulfuric acid, 80–90 °C) to yield 2-chloro-4-fluorobenzoic acid with high purity and yield (90–93%).

Coupling with Cyclopentanecarboxylic Acid

- The 2-chloro-4-fluorophenyl group is then introduced onto the cyclopentanecarboxylic acid core via appropriate coupling reactions, often involving amide or ester bond formation or direct aromatic substitution depending on the synthetic route.

- Specific coupling conditions vary but typically involve activation of the carboxylic acid group and reaction with the aromatic moiety under controlled temperature and solvent conditions.

Research Findings and Optimization Notes

- The cyclopentanecarboxylic acid synthesis via diethyl malonate alkylation is efficient and scalable, with reaction times of 1–2 hours for alkylation and hydrolysis steps.

- The use of sodium ethoxide and ethanol as solvent provides good yields and manageable reaction conditions.

- The Meerwein arylation for aromatic substitution is a robust method to introduce halogenated phenyl groups with high selectivity and yield.

- Acid hydrolysis of the trichlorotoluene intermediate is critical for purity and yield optimization.

- Purification steps involving solvent extraction and crystallization are essential to obtain high-purity this compound suitable for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Purity |

|---|---|---|---|---|

| 1 | Alkylation & Cyclization | Diethyl malonate, sodium ethoxide, 1,4-dibromobutane, ethanol, 10–55 °C | Cyclopentane diethyl ester intermediate | High (not specified) |

| 2 | Hydrolysis & Acidification | NaOH aqueous, 60–80 °C; HCl acidification (pH 1–2) | Cyclopentanecarboxylic acid | High (not specified) |

| 3 | Meerwein Arylation | 2-chloro-4-fluoroaniline, tert-butyl nitrite, 1,1-dichloroethylene, CuCl2 catalyst, acetonitrile, 0–25 °C | 2-chloro-4-fluorotrichlorotoluene | 81–85% |

| 4 | Acid Hydrolysis | Concentrated H2SO4, 80–90 °C, 7 h | 2-chloro-4-fluorobenzoic acid | 90–93% purity |

| 5 | Coupling | Activation of acid, coupling with cyclopentanecarboxylic acid | This compound | Dependent on method |

Análisis De Reacciones Químicas

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily recognized for its role in drug development, particularly as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the cyclopentanecarboxylic acid structure could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation was noted as a key mechanism of action .

Agrochemicals

The compound has potential applications in the development of agrochemicals, particularly as a herbicide or pesticide. Its fluorinated phenyl group contributes to increased stability and efficacy in various environmental conditions.

Case Study: Herbicidal Activity

In a study evaluating the herbicidal properties of several cyclopentanecarboxylic acid derivatives, this compound showed promising results against common agricultural weeds. The research highlighted its effectiveness in disrupting photosynthesis in target plants, leading to their controlled elimination without significant harm to surrounding crops .

Materials Science

The unique chemical structure of this compound also positions it as a candidate for advanced materials, particularly in polymer chemistry.

Case Study: Polymer Synthesis

Recent advancements in polymer science have explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. A study demonstrated that polymers synthesized with this acid exhibited improved resistance to thermal degradation compared to traditional polymers, making them suitable for high-performance applications .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Effective against cancer cell lines with minimal toxicity |

| Agrochemicals | Herbicide | Disrupts photosynthesis in target weeds |

| Materials Science | Polymer Additive | Enhances thermal stability and mechanical properties |

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparación Con Compuestos Similares

Structural analogs of this compound vary in halogen positioning, ring size, and functional groups. Below is a systematic comparison:

Halogen-Substituted Cyclopentanecarboxylic Acids

Table 1: Key Halogenated Analogs

Key Observations :

- Substituent Position : The 2-Cl,4-F substitution in the target compound creates distinct electronic effects compared to 4-Cl or 4-F analogs. The chlorine at the 2-position introduces steric hindrance and ortho-directing effects, while fluorine at the 4-position enhances electron-withdrawing properties .

- Melting Points : The 4-Cl analog (mp 160–164°C) has a higher melting point than fluorinated analogs, likely due to stronger intermolecular interactions from chlorine’s polarizability .

Cyclopropane and Cyclohexane Analogs

Table 2: Ring Size Variations

Key Observations :

- Conformational Flexibility : Cyclohexane derivatives (e.g., CAS 214263-02-2) offer greater conformational flexibility, which may influence binding affinity in biological systems .

Functional Group Variations

Table 3: Derivatives with Modified Functional Groups

Key Observations :

- Trifluoromethyl Group : The trifluoromethyl analog (CAS 277756-44-2) demonstrates enhanced lipophilicity, a critical factor in blood-brain barrier penetration .

Actividad Biológica

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid (CAS No. 214263-01-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHClF O

- Molecular Weight : 242.67 g/mol

- IUPAC Name : 1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid

- Purity : >95% in commercial preparations .

The compound is believed to exert its biological effects primarily through the inhibition of specific protein interactions involved in tumor growth and progression. It may act as an inhibitor of the Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor pathway, which plays a crucial role in cell cycle regulation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines, including SJSA-1, demonstrated significant cell growth inhibition with IC values ranging from 0.15 to 0.24 μM for structurally similar compounds .

Table 1: Anticancer Activity Overview

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| This compound | SJSA-1 | Not explicitly tested | MDM2 Inhibition |

| Compound 32 | SJSA-1 | 0.22 | MDM2 Inhibition |

| Compound 33 | SJSA-1 | 0.15 | MDM2 Inhibition |

| Compound 38 | SJSA-1 | 0.24 | MDM2 Inhibition |

The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in tumor cells .

Case Studies

One notable study involved evaluating the pharmacodynamic effects of related compounds in xenograft models. The results indicated that compounds with structural similarities to this compound effectively induced apoptosis in tumor tissues through enhanced p53 activation .

Another investigation assessed the compound's role in metabolic regulation by examining its effects on pyruvate transport in mitochondrial preparations. While direct evidence for this compound's impact was not reported, analogs have shown promising results in altering metabolic pathways, suggesting a potential area for future research .

Q & A

Q. Critical Considerations :

- Steric hindrance from the cyclopentane ring may require optimized catalysts (e.g., Lewis acids like AlCl₃) .

- Purity challenges arise from by-products; column chromatography or recrystallization (mp 160–164°C for analogs) is recommended .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm cyclopentane conformation and aromatic substitution patterns.

- 19F NMR for verifying fluorophenyl positioning .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₂H₁₂ClFO₂; calc. 242.04 g/mol) .

- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

Q. Common Pitfalls :

- Solvent-dependent NMR shifts may cause misinterpretation.

- Isomeric by-products (e.g., para vs. ortho substitution) require GC-MS separation .

Advanced: What computational methods predict biological activity or reactivity?

Answer:

- Molecular Docking : Screen against target proteins (e.g., enzymes with cyclopentane-binding pockets) using software like AutoDock .

- DFT Calculations :

- QSAR Models : Relate substituent effects (Cl/F position) to bioactivity .

Case Study : Analogous cyclopentanecarboxamides show receptor-binding trends dependent on halogen placement .

Advanced: How does environmental exposure affect compound stability?

Answer:

- Surface Adsorption Studies : Use microspectroscopic imaging (AFM, Raman) to track interactions with indoor surfaces (e.g., glass, polymers) .

- Degradation Pathways :

Mitigation : Store in amber vials at ≤4°C to minimize light/thermal degradation .

Advanced: What strategies optimize purity for pharmacological assays?

Answer:

- Recrystallization : Use solvent pairs (e.g., ethanol/water) based on solubility profiles .

- HPLC Method :

- Chiral Purity : Chiral columns (e.g., Chiralpak IA) if stereoisomers are present .

Validation : Compare melting points and spectral data with literature standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.